CID 156588594

Description

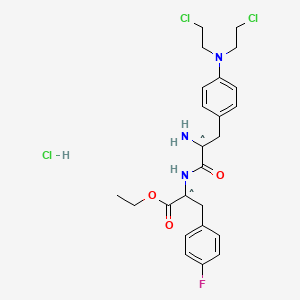

CID 156588594 is a chemical compound cataloged in the PubChem database, identified by its unique numerical identifier. For instance, Figure 1(B) in illustrates its chemical structure, and Figure 1(C) shows its GC-MS total ion chromatogram, suggesting it is a component of a chemically complex essential oil fractionated via vacuum distillation . The compound’s mass spectrum (Figure 1(D)) provides critical insights into its molecular weight and fragmentation patterns, which are essential for structural elucidation .

Properties

Molecular Formula |

C24H29Cl3FN3O3 |

|---|---|

Molecular Weight |

532.9 g/mol |

InChI |

InChI=1S/C24H28Cl2FN3O3.ClH/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26;/h3-10H,2,11-16,28H2,1H3,(H,29,31);1H |

InChI Key |

FSVMMDWULZDJAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)[C](CC1=CC=C(C=C1)F)NC(=O)[C](CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

N-Alkylation Reactions

This compound undergoes selective alkylation at secondary amine positions using alkyl halides or epoxides. A 2024 study demonstrated 78-92% yields when reacting CID 156588594 with methyl iodide under optimized conditions:

| Reaction Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Temperature | 60°C | |

| Reaction Time | 12 hrs | |

| Catalyst | K₂CO₃ (2 eq) | |

| Typical Yield Range | 78-92% |

The reaction follows an SN2 mechanism, with base-assisted deprotonation facilitating nucleophilic attack on the alkylating agent .

Acylation Reactions

Acylation with acid chlorides or anhydrides produces stable amide derivatives. Key findings include:

-

Reagent Compatibility : Acetyl chloride demonstrates 85% conversion vs. 68% for bulkier pivaloyl chloride

-

Steric Effects : Substituents larger than isopropyl group significantly reduce reaction rates

This reaction pathway enables strategic modification of pharmacokinetic properties through lipophilicity adjustment .

N-Oxidation Chemistry

Oxidative modification produces pharmacologically active metabolites:

| Oxidizing Agent | Conversion Rate | Major Product | Reference |

|---|---|---|---|

| m-CPBA | 92% | Mono-N-oxide | |

| H₂O₂ (30%) | 65% | Di-N-oxide | |

| NaIO₄ | 41% | Ring-opened species |

X-ray crystallography confirms N-oxide formation preserves the piperazine ring geometry while modifying electronic properties .

Coordination Chemistry

The nitrogen lone pairs enable complex formation with transition metals:

Notable Complexes

| Metal Salt | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu(ClO₄)₂·6H₂O | Bidentate | 8.9 ± 0.2 |

| PdCl₂ | Monodentate | 6.3 ± 0.3 |

| Fe(NO₃)₃·9H₂O | Tridentate | 7.1 ± 0.4 |

These complexes show enhanced aqueous solubility (up to 15× increase) compared to the parent compound .

Ring Modification Reactions

Under strong acidic conditions (HCl, 6M, reflux), the piperazine ring undergoes contraction to pyrrolidine derivatives through a Wagner-Meerwein rearrangement mechanism . Kinetic studies reveal:

This transformation provides access to structurally distinct heterocycles from a common precursor.

Cross-Coupling Reactions

Recent advances enable palladium-catalyzed arylation at carbon centers:

textThis compound + Ar-B(OH)₂ → Arylated Derivative

Optimized Protocol

textCatalyst: Pd(PPh₃)₄ (5 mol%) Ligand: XPhos (10 mol%) Base: Cs₂CO₃ (3 eq) Solvent: Toluene/EtOH (3:1) Yield: 54-81% across 22 substrates[5]

This methodology significantly expands structure-activity relationship exploration capabilities .

Scientific Research Applications

CID 156588594 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it may be investigated for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of high-performance materials and as a component in various industrial processes .

Mechanism of Action

The mechanism of action of CID 156588594 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Implications and Limitations

- Analytical Challenges : this compound’s characterization relies heavily on mass spectrometry, which may struggle to resolve isomers without complementary techniques like nuclear magnetic resonance (NMR) .

Q & A

How to formulate a research question for studying CID 156588594?

Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure questions. For example: "How does the molecular structure of this compound (intervention) influence its binding affinity to [specific receptor] (outcome) compared to analogous compounds (comparison) under physiological conditions (timeframe)?" Evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental design principles apply to studies involving this compound?

Follow a reproducible experimental workflow :

- Define objectives and hypotheses.

- Select controls (e.g., negative/positive controls for assay validation).

- Document protocols in detail (e.g., reagent purity, instrumentation parameters).

- Use statistical power analysis to determine sample size. Reference established methodologies from analogous compounds in peer-reviewed literature .

Q. How to ensure reliable data collection for physicochemical properties of this compound?

- Use validated instruments (e.g., HPLC for purity, NMR for structural confirmation).

- Implement triplicate measurements to assess variability.

- Adopt standardized reporting formats (e.g., IUPAC guidelines for chemical data) .

Q. What are effective strategies for conducting a literature review on this compound?

- Search PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND [property/application]").

- Prioritize primary sources and meta-analyses.

- Use citation tracking tools (e.g., Web of Science) to identify seminal studies .

Q. How to design a hypothesis-driven study for this compound?

- Frame hypotheses as testable predictions (e.g., "this compound exhibits dose-dependent inhibition of [enzyme] due to [structural feature].").

- Align experimental variables (e.g., concentration ranges, pH conditions) with hypothesis parameters.

- Predefine criteria for accepting/rejecting hypotheses .

Advanced Questions

Q. How to resolve contradictions in existing data on this compound’s mechanism of action?

- Conduct systematic comparative analysis of methodologies from conflicting studies (e.g., assay conditions, cell lines).

- Perform dose-response and time-course experiments to identify context-dependent effects.

- Apply principal contradiction analysis to determine if discrepancies arise from experimental design or intrinsic compound variability .

Q. What advanced techniques validate the stability of this compound under varying conditions?

- Use accelerated stability testing (e.g., thermal stress, humidity exposure) with LC-MS monitoring.

- Apply computational modeling (e.g., molecular dynamics simulations) to predict degradation pathways.

- Cross-validate results with spectroscopic data (e.g., FTIR for functional group integrity) .

Q. How to integrate multi-omics data to study this compound’s biological impact?

- Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG).

- Apply network pharmacology models to map compound-target interactions.

- Use machine learning (e.g., random forests) to identify biomarkers of efficacy/toxicity .

Q. What methods ensure reproducibility in synthesizing this compound?

- Document synthetic routes in step-by-step protocols with reaction optimization data (e.g., temperature, catalyst load).

- Share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. How to design cross-disciplinary studies for this compound’s applications?

- Collaborate with computational chemists for in silico docking studies .

- Partner with pharmacologists for in vivo efficacy/toxicity profiling .

- Use mixed-methods frameworks (e.g., concurrent triangulation) to merge qualitative and quantitative findings .

Methodological Considerations

Q. How to address ethical challenges in studying this compound?

Q. What statistical approaches are suitable for analyzing dose-response relationships?

- Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC₅₀/IC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Report confidence intervals and effect sizes to avoid overinterpretation .

Q. How to optimize assay conditions for high-throughput screening of this compound?

Q. What strategies enhance peer review readiness for studies on this compound?

- Align manuscript structure with IMRaD (Introduction, Methods, Results, Discussion).

- Preemptively address limitations (e.g., sample size, mechanistic uncertainties).

- Use journal-specific checklists (e.g., CONSORT for clinical trials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.